2-oxoacetic acid;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxoacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[13C](=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.036 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxoacetic Acid and its Hydrate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Oxoacetic acid, also known as glyoxylic acid, is a pivotal C2 α-oxo carboxylic acid with significant roles in both biochemistry and synthetic organic chemistry. Its unique bifunctional nature, possessing both an aldehyde and a carboxylic acid group, underpins its reactivity and diverse applications, ranging from a key metabolic intermediate to a versatile building block in the synthesis of pharmaceuticals and other high-value chemicals. This guide provides a comprehensive technical overview of 2-oxoacetic acid, with a particular focus on its chemical structure, the equilibrium with its hydrate form, physicochemical properties, synthetic methodologies, and biological significance. It is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed protocols.

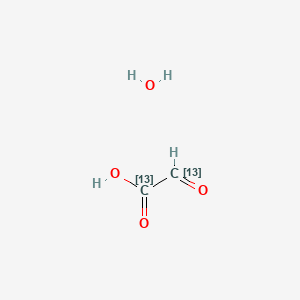

Chemical Structure and the Hydrate Equilibrium

2-Oxoacetic acid (C₂H₂O₃) is the simplest α-keto acid.[1] While often depicted in its aldehyde form, this is a minor component in aqueous solutions.[2] The carbonyl group readily undergoes hydration to form a geminal diol, 2,2-dihydroxyacetic acid, also referred to as the monohydrate.[2][3] This equilibrium heavily favors the hydrated form, with an equilibrium constant (K) of approximately 300 at room temperature.[2][3][4] The monohydrate is stable and has been characterized by X-ray crystallography.[2]

In solution, the monohydrate can further exist in equilibrium with a hemiacetal dimer.[2][3] The predominant form is dependent on the concentration and the solvent. In its isolated, anhydrous state, the aldehyde form can adopt a cyclic, hydrogen-bonded conformation.[2]

The interconversion between these forms is a critical consideration in both its biological function and its application in chemical synthesis, as the reactivity of the aldehyde is masked in the hydrated state.

Caption: Equilibrium between 2-oxoacetic acid, its hydrate, and dimer forms in aqueous solution.

Physicochemical Properties

Understanding the physicochemical properties of 2-oxoacetic acid is essential for its handling, application in reactions, and for predicting its biological fate. The compound is a colorless solid in its pure form and is highly soluble in water and ethanol, with limited solubility in less polar organic solvents like ether and benzene.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂O₃ | [7][8] |

| Molecular Weight | 74.04 g/mol | [5][8] |

| Melting Point | -93 °C (anhydrous), 48-52 °C (monohydrate) | [7][9] |

| Boiling Point | 111 °C | |

| Density | ~1.33 - 1.4 g/cm³ | [7][9] |

| pKa | 3.18 - 3.3 | [1][10] |

| LogP | -0.93 | [7] |

| Solubility | Very soluble in water; soluble in ethanol; slightly soluble in ether and benzene. | [5][6] |

Note: Some reported physical properties can vary depending on whether they refer to the anhydrous acid or its hydrate.

Synthesis of 2-Oxoacetic Acid

Several synthetic routes to 2-oxoacetic acid have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Common Synthetic Methods:

-

Oxidation of Glyoxal: This method involves the oxidation of glyoxal with nitric acid.[2] However, this reaction is highly exothermic and can be prone to thermal runaway, with oxalic acid being a significant byproduct.[2]

-

Ozonolysis of Maleic Acid: The ozonolysis of maleic acid is another effective method for producing glyoxylic acid.[2]

-

Electrolytic Reduction of Oxalic Acid: Historically, a common laboratory and industrial preparation involved the electrochemical reduction of oxalic acid using a lead cathode in a sulfuric acid electrolyte.[2][11][12] This method allows for controlled reduction to the aldehyde without significant over-reduction to glycolic acid.[12]

Detailed Protocol: Electrolytic Reduction of Oxalic Acid

This protocol is based on established laboratory procedures and provides a reliable method for the synthesis of 2-oxoacetic acid.[12] The rationale for this choice is the high degree of control over the reaction, minimizing the formation of byproducts.

Materials:

-

Porous ceramic cell (diaphragm)

-

Lead sheet electrodes (cathode and anode)

-

Glass beaker

-

DC power supply

-

Magnetic stirrer and stir bar

-

Ice bath

-

Oxalic acid dihydrate

-

Sulfuric acid (10% v/v)

-

Barium hydroxide solution (standardized)

-

Calcium carbonate

Procedure:

-

Apparatus Setup: Place the porous cell inside a larger beaker. The beaker will serve as the cathode compartment, and the porous cell as the anode compartment.

-

Catholyte Preparation: In the beaker (cathode compartment), prepare a slurry of 20 g of oxalic acid in 100 mL of 10% sulfuric acid. Place a large lead sheet electrode in this compartment.

-

Anolyte Preparation: Fill the porous cell (anode compartment) with 10% sulfuric acid and place a lead sheet electrode inside.

-

Electrolysis:

-

Immerse the entire setup in an ice bath to maintain a temperature below 10°C. This is critical to prevent the over-reduction of glyoxylic acid to glycolic acid.[12]

-

Connect the electrodes to a DC power supply, with the cathode in the oxalic acid slurry and the anode in the porous cell.

-

Apply a current of 2-6 amperes per 100 cm² of cathode surface.

-

Continuously stir the catholyte to ensure the oxalic acid dissolves as it is consumed.

-

The theoretical time for the reaction is approximately 9 ampere-hours.

-

-

Work-up and Isolation:

-

After electrolysis, pour the catholyte into a separate beaker.

-

Precipitate the remaining sulfuric acid and unreacted oxalic acid by adding a standardized solution of barium hydroxide.

-

Filter the mixture to remove the barium sulfate and barium oxalate precipitate.

-

Concentrate the filtrate under reduced pressure at a temperature not exceeding 60°C.

-

Neutralize the concentrated solution with calcium carbonate while cold, then heat to boiling and filter. Calcium glyoxylate is sparingly soluble in cold water and will precipitate upon cooling.

-

To obtain the free acid, the isolated calcium glyoxylate can be treated with a stoichiometric amount of oxalic acid, followed by filtration of the insoluble calcium oxalate.

-

The final filtrate can be evaporated in a vacuum desiccator to yield glyoxylic acid as a viscous liquid, which may crystallize on standing.[12]

-

Caption: Workflow for the electrolytic synthesis of 2-oxoacetic acid from oxalic acid.

Metabolic and Biological Significance

In biological systems, 2-oxoacetic acid exists as its conjugate base, glyoxylate .[2] It is a crucial intermediate in several metabolic pathways.

-

The Glyoxylate Cycle: This anabolic pathway, found in plants, bacteria, and fungi, allows for the conversion of fatty acids into carbohydrates.[2] Glyoxylate is a central intermediate in this cycle, formed from the cleavage of isocitrate by isocitrate lyase.[2]

-

Photorespiration in Plants: Glyoxylate is an important intermediate in the photorespiration pathway, where it is formed from the oxidation of glycolate.[2]

-

Human Metabolism: In humans, glyoxylate is produced through two primary pathways: the oxidation of glycolate in peroxisomes and the catabolism of hydroxyproline in mitochondria.[2][11] It can be converted to glycine or oxalate.[2]

-

Pathophysiology: Elevated levels of glyoxylate are implicated in the development of hyperoxaluria, a primary cause of kidney stones (nephrolithiasis).[2][11] Glyoxylate can be oxidized to oxalate, which then precipitates with calcium in the urine to form calcium oxalate stones.[2][11]

Caption: The central role of glyoxylate in the Glyoxylate Cycle.

Applications in Research and Drug Development

The bifunctional nature of 2-oxoacetic acid makes it a valuable C2 building block in organic synthesis, with numerous applications in the pharmaceutical and fine chemical industries.[13]

-

Synthesis of α-Amino Acids: It is a key precursor in the synthesis of important α-amino acids. For example, its reaction with phenol derivatives, followed by amination, is a route to hydroxyphenylglycine, a precursor to the antibiotic amoxicillin.[2]

-

Precursor to Pharmaceuticals: 2-Oxoacetic acid is used in the synthesis of several active pharmaceutical ingredients (APIs).[14][15] For instance, reduction of 4-hydroxymandelic acid (derived from glyoxylic acid and phenol) yields 4-hydroxyphenylacetic acid, a precursor to the beta-blocker atenolol.[2][13]

-

Flavor and Fragrance Industry: It is a crucial intermediate in the production of vanillin.[2][15] A reaction sequence involving the condensation of glyoxylic acid with guaiacol, followed by oxidation and decarboxylation, provides a synthetic route to this widely used flavoring agent.[2]

-

Agrochemicals: Glyoxylic acid is used in the synthesis of various agrochemicals, including herbicides and fungicides.[15][16]

-

Other Industrial Uses: It also finds applications as a cleaning agent, in water treatment, and as a crosslinking agent for polymers.[15]

Safety and Handling

2-Oxoacetic acid is a corrosive substance that can cause severe skin and eye burns upon contact.[17][18] It is typically supplied as a 50% aqueous solution.[10] When handling, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[17][19] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[17] In case of accidental contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.[20]

Conclusion

2-Oxoacetic acid and its hydrate are compounds of significant scientific and industrial importance. A thorough understanding of their chemical structures, the dynamic equilibrium between them, and their physicochemical properties is fundamental for their effective application. For researchers and professionals in drug development, 2-oxoacetic acid represents a versatile and indispensable building block for the synthesis of a wide array of valuable molecules. Its central role in metabolism also makes it a subject of ongoing research, particularly in the context of metabolic disorders. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and efficient utilization of this remarkable C2 compound.

References

- Wikipedia. Glyoxylic acid. [URL: https://en.wikipedia.org/wiki/Glyoxylic_acid]

- Ataman Kimya. GLYOXYLIC ACID. [URL: https://www.

- ChemicalBook. Glyoxylic acid: Application, Production and Isolation. (2023-05-10). [URL: https://www.chemicalbook.

- Grokipedia. Glyoxylic acid. [URL: https://www.grokipedia.com/Glyoxylic%20acid.htm]

- Exploring Glyoxylic Acid: Properties, Applications, and Industry Insights. [URL: https://www.chemnet.com/cas/en/298-12-4/glyoxylic-acid.html]

- ChemicalBook. Glyoxylic acid - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductGHSDetail_298-12-4_EN.htm]

- Bloom Tech. How glyoxylic acid is synthesized. (2024-01-09). [URL: https://www.bloomtechz.com/news/how-glyoxylic-acid-is-synthesized-83395781.html]

- Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). [URL: https://www.ataman-kimya.com/glyoxylic-acid-oxoacetic-acid-en]

- PubChem. Glyoxylic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/760]

- Multichem. Exploring Glyoxylic Acid: A versatile solution across industries. (2024-08-20). [URL: https://www.multichem.co.

- ChemicalBook. Glyoxylic acid. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6712133.htm]

- CORE. Kinetics and Equilibrium of the Dehydration-Hydration and Recombination-Dissociation Reactions of Glyoxylic Acid Investigated by. [URL: https://core.ac.uk/display/144605953]

- PrepChem.com. Preparation of glyoxylic acid. [URL: https://www.prepchem.com/synthesis-of-glyoxylic-acid/]

- GII Research Reports. Glyoxylic Acid. (2024-10-11). [URL: https://www.giiresearch.com/report/infine320950-glyoxylic-acid.html]

- The Journal of Physical Chemistry A. Aqueous Photochemistry of Glyoxylic Acid. (2016-05-18). [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b02344]

- The Good Scents Company. glyoxylic acid, 298-12-4. [URL: https://www.thegoodscentscompany.

- CDH Fine Chemical. GLYOXYLIC ACID SOLUTION CAS No. 298-12-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/27535_MSDS.pdf]

- Shenzhou Chemical. What is the use of glyoxylic acid?. [URL: https://www.shenzhouchem.com/news/what-is-the-use-of-glyoxylic-acid-78964098.html]

- Ataman Kimya A.Ş. GLYOXYLIC ACID (OXOACETIC ACID). [URL: https://www.atamanchemicals.com/glyoxylic-acid-oxoacetic-acid_u2312/]

- SAFETY DATA SHEET. (2025-09-24). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/50700]

- ECHEMI. Glyoxylic acid SDS, 298-12-4 Safety Data Sheets. [URL: https://www.echemi.com/sds/298-12-4.html]

- Merck Millipore. SAFETY DATA SHEET. [URL: https://www.merckmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-File?ProductSKU=8.04192.0250&DocumentId=8.04192.0250_SDS_US_EN.PDF&DocumentType=MSD&Language=EN&Country=US&Origin=PDP]

- Riverland Trading. Glyoxylic Acid Supplier | 298-12-4 | Your Reliable Distributor. [URL: https://riverlandtrading.com/products/glyoxylic-acid-298-12-4]

- BLD Pharm. 298-12-4|2-Oxoacetic acid. [URL: https://www.bldpharm.com/products/298-12-4.html]

- SpectraBase. 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. [URL: https://spectrabase.com/spectrum/5Qe3x0k4X3E]

- Chemsrc. 2-Oxoacetic acid. (2025-08-22). [URL: https://www.chemsrc.com/en/cas/563-96-2_1034057.html]

- NIST WebBook. Acetic acid, oxo-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C298124]

- BLD Pharm. 1152495-30-1|2-Oxoacetic acid hydrate. [URL: https://www.bldpharm.com/products/1152495-30-1.html]

Sources

- 1. Glyoxylic acid | 298-12-4 [chemicalbook.com]

- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. glyoxylic acid, 298-12-4 [thegoodscentscompany.com]

- 7. innospk.com [innospk.com]

- 8. Acetic acid, oxo- [webbook.nist.gov]

- 9. 2-Oxoacetic acid | CAS#:563-96-2 | Chemsrc [chemsrc.com]

- 10. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. shenzhouchem.com [shenzhouchem.com]

- 14. Exploring Glyoxylic Acid A Versatile Solution Across Industries. by International Chemical Supplier and Stockist in India [multichemindia.com]

- 15. giiresearch.com [giiresearch.com]

- 16. Glyoxylic Acid Supplier | 298-12-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Discovery and Historical Synthesis of Glyoxylic Acid Monohydrate

Introduction

Glyoxylic acid, the simplest of the α-keto acids, holds a significant position in the landscape of organic chemistry and biochemistry. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, makes it a versatile C2 building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. In aqueous environments, glyoxylic acid predominantly exists as its monohydrate, a geminal diol, which is the stable form under standard conditions. This technical guide provides a comprehensive exploration of the discovery of glyoxylic acid and the seminal historical methods developed for its synthesis. We will delve into the experimental intricacies and the underlying chemical principles that guided early researchers in their quest to isolate and produce this pivotal organic compound.

Part 1: The Discovery of Glyoxylic Acid and its Monohydrate

The initial synthesis and identification of glyoxylic acid can be attributed to the German chemist Heinrich Debus . In his 1859 publication, "On the oxidation of glycol, and on some salts of glyoxylic acid," Debus detailed the formation of a new acid by the oxidation of glycol with nitric acid.[1] His work laid the foundation for understanding this new class of compounds.

The stable monohydrate form of glyoxylic acid was extensively studied and characterized by the renowned English chemist William Henry Perkin and his collaborator B. F. Duppa . In their 1868 paper, "On the constitution of glyoxylic acid," they described the preparation of crystalline glyoxylic acid and established its hydrated structure.[2][3] Their meticulous work provided the first detailed insights into the chemical nature of what we now know as glyoxylic acid monohydrate.

In a later work from 1904, "Contributions to the history of glyoxylic acid," Debus himself provided a valuable retrospective on the discovery and the evolving understanding of this compound, further solidifying the historical context of its emergence in the scientific world.[4]

Part 2: Historical Synthesis Methodologies

The early endeavors to synthesize glyoxylic acid were characterized by ingenuity and a deep understanding of chemical reactivity. Three primary methods emerged during the 19th and early 20th centuries, each with its own set of advantages and challenges.

Electrochemical Reduction of Oxalic Acid

One of the earliest and most well-documented methods for preparing glyoxylic acid was the electrochemical reduction of oxalic acid.[2][5][6] This technique leverages the high hydrogen overpotential of lead cathodes to achieve the selective reduction of one of the carboxylic acid groups in oxalic acid to an aldehyde.

Causality Behind Experimental Choices:

-

Lead Cathode: The choice of a lead cathode is critical. Lead exhibits a high overpotential for the hydrogen evolution reaction, meaning that it requires a more negative potential to reduce protons to hydrogen gas. This allows the reduction of oxalic acid to occur at a potential where hydrogen evolution is minimized, thus increasing the efficiency of the desired reaction.

-

Sulfuric Acid Electrolyte: The use of a sulfuric acid electrolyte provides a conductive medium and a source of protons necessary for the reduction process.

-

Low Temperature: Maintaining a low temperature (typically below 10°C) is crucial to suppress the further reduction of the newly formed glyoxylic acid to glycolic acid, which is an undesired side product.[7]

Experimental Protocol: Electrolytic Reduction of Oxalic Acid (Adapted from Cohen, 1920)

Apparatus:

-

A porous ceramic pot (diaphragm) to separate the anode and cathode compartments.

-

A lead cathode, typically in the form of a sheet or cylinder.

-

A lead anode.

-

A beaker or electrolytic cell to contain the setup.

-

A power source capable of delivering a constant current.

-

A cooling bath (e.g., ice-salt mixture) to maintain a low temperature.

dot

Caption: Diagram of a 19th-century electrolytic cell for glyoxylic acid synthesis.

Procedure:

-

Prepare the catholyte by dissolving oxalic acid in dilute sulfuric acid.

-

Prepare the anolyte, which is typically a more concentrated sulfuric acid solution.

-

Assemble the electrolytic cell with the lead cathode in the outer beaker and the lead anode inside the porous pot.

-

Fill the respective compartments with the catholyte and anolyte.

-

Immerse the entire apparatus in a cooling bath to maintain the temperature below 10°C.

-

Connect the electrodes to the power source and pass a direct current through the cell.

-

After the theoretical amount of charge has passed, stop the electrolysis.

-

The resulting catholyte contains glyoxylic acid, unreacted oxalic acid, and sulfuric acid.

-

The glyoxylic acid is typically isolated by precipitating the acids as their calcium or barium salts, followed by fractional crystallization to separate the less soluble calcium glyoxylate.

-

The free acid can then be regenerated by treatment with an appropriate acid, such as oxalic acid itself.

Table 1: Typical Reaction Parameters for Electrochemical Reduction

| Parameter | Value | Rationale |

| Cathode Material | Lead | High hydrogen overpotential |

| Anode Material | Lead | Stability in sulfuric acid |

| Electrolyte | Sulfuric Acid | Good conductivity and proton source |

| Temperature | < 10 °C | To prevent over-reduction to glycolic acid |

| Current Density | Variable | Affects reaction rate and efficiency |

Nitric Acid Oxidation of Glyoxal

The oxidation of glyoxal with nitric acid was a common industrial method for producing glyoxylic acid.[2][8] This process involves the selective oxidation of one of the two aldehyde groups in glyoxal to a carboxylic acid.

Causality Behind Experimental Choices:

-

Nitric Acid as Oxidant: Nitric acid is a strong oxidizing agent capable of converting aldehydes to carboxylic acids.

-

Reaction Control: The reaction is highly exothermic and can be difficult to control, potentially leading to a runaway reaction and over-oxidation to oxalic acid.[2] Early industrial processes often faced challenges in maintaining a stable reaction temperature and achieving high selectivity.

-

Catalysts and Co-reagents: Later developments introduced the use of co-acids or catalysts to modulate the reactivity of nitric acid and improve the yield and safety of the process.

Experimental Protocol: Nitric Acid Oxidation of Glyoxal (Conceptualized from Historical Descriptions)

Apparatus:

-

A reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

A cooling bath to control the reaction temperature.

dot

Caption: Setup for the nitric acid oxidation of glyoxal.

Procedure:

-

Charge the reaction vessel with an aqueous solution of glyoxal.

-

Cool the vessel using an external cooling bath.

-

Slowly add nitric acid to the glyoxal solution from the dropping funnel while vigorously stirring and maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the oxidation is complete.

-

The reaction mixture contains glyoxylic acid, unreacted glyoxal, nitric acid, and byproducts such as oxalic acid.

-

Isolation of glyoxylic acid from this mixture is complex and often involves neutralization and selective precipitation or extraction.

Table 2: Challenges in the Nitric Acid Oxidation of Glyoxal

| Challenge | Consequence | Historical Mitigation Strategies |

| Exothermic Reaction | Thermal runaway, loss of control | Slow addition of nitric acid, efficient cooling |

| Over-oxidation | Formation of oxalic acid, reduced yield | Careful control of stoichiometry and temperature |

| Product Isolation | Complex mixture of acids | Neutralization and selective precipitation |

Ozonolysis of Maleic Acid

The cleavage of carbon-carbon double bonds by ozone, known as ozonolysis, provided another important route to glyoxylic acid. The ozonolysis of maleic acid, followed by a reductive workup, yields two molecules of glyoxylic acid.

Causality Behind Experimental Choices:

-

Ozone as Cleaving Agent: Ozone is a powerful oxidizing agent that specifically attacks the double bond of an alkene, leading to its cleavage.

-

Maleic Acid as Substrate: Maleic acid is a readily available C4 dicarboxylic acid with a central double bond, making it an ideal precursor for producing two C2 fragments.

-

Reductive Workup: The initial ozonide intermediate is unstable and must be worked up under reductive conditions to prevent the over-oxidation of the aldehyde groups to carboxylic acids. Common reducing agents in early methods included zinc dust or catalytic hydrogenation.

Experimental Protocol: Ozonolysis of Maleic Acid (Conceptualized from Historical Descriptions)

Apparatus:

-

An ozone generator (ozonator).

-

A reaction vessel with a gas inlet tube for bubbling ozone, a stirrer, and a cooling bath.

-

Apparatus for the subsequent reductive workup.

dot

Caption: Workflow for the ozonolysis of maleic acid to produce glyoxylic acid.

Procedure:

-

Dissolve maleic acid in a suitable solvent (e.g., water, acetic acid, or an alcohol).

-

Cool the solution in a low-temperature bath (e.g., dry ice/acetone).

-

Bubble ozone from the ozonator through the solution until the reaction is complete (often indicated by a color change of an indicator or the appearance of the blue color of unreacted ozone).

-

Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

Perform a reductive workup of the resulting ozonide. This can be achieved by adding a reducing agent such as zinc dust and acetic acid, or by catalytic hydrogenation.

-

After the workup, the glyoxylic acid is present in the reaction mixture and can be isolated through various purification techniques.

Table 3: Comparison of Historical Synthesis Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Electrochemical Reduction | Oxalic Acid, H₂SO₄, Lead Electrodes | Good selectivity with proper control | Requires specialized equipment, potential for lead contamination |

| Nitric Acid Oxidation | Glyoxal, HNO₃ | Utilizes readily available starting materials | Highly exothermic, risk of runaway reaction, byproduct formation |

| Ozonolysis | Maleic Acid, Ozone, Reducing Agent | High theoretical yield, clean reaction | Requires an ozone generator, handling of explosive ozonides |

Conclusion

The discovery and early synthesis of glyoxylic acid monohydrate represent a significant chapter in the history of organic chemistry. The pioneering work of chemists like Debus and Perkin provided the scientific community with a valuable new building block and a deeper understanding of organic reactions. The historical synthesis methods, from the controlled electrochemical reduction of oxalic acid to the powerful oxidative cleavage by nitric acid and ozone, showcase the ingenuity and evolving capabilities of early organic chemists. While modern industrial production has largely shifted to more efficient and safer catalytic processes, these foundational methods remain a testament to the enduring principles of chemical synthesis and provide valuable insights for researchers and drug development professionals today.

References

-

Perkin, W. H., & Duppa, B. F. (1868). XXVI.—On the constitution of glyoxylic acid. Journal of the Chemical Society, 21, 197-210. [Link]

-

Perkin, W. H., & Duppa, B. F. (1868). XXVI.—On the constitution of glyoxylic acid. Journal of the Chemical Society, 21, 197. [Link]

-

Debus, H. (1904). CXLI.—Contributions to the history of glyoxylic acid. Journal of the Chemical Society, Transactions, 85, 1382-1403. [Link]

-

Debus, H. (1859). III. On the oxidation of glycol, and on some salts of glyoxylic acid. Proceedings of the Royal Society of London, 9, 711-716. [Link]

-

Wikipedia. (n.d.). Glyoxylic acid. In Wikipedia. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US5395488A - Electrochemical process for reducing oxalic acid to glyoxylic acid.

- Google Patents. (n.d.). EP0221790A1 - Process for the production of glyoxylic acid by the electrochemical reduction of oxalic acid.

-

Zhan, W., et al. (2023). Complete kinetic model and process reengineering of glyoxal oxidation by nitric acid in a capillary microreactor. Reaction Chemistry & Engineering. [Link]

- Google Patents. (n.d.). US4698441A - Process for producing glyoxylic acid.

- Pozdniakov, M., et al. (2020). Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids. Russian Journal of Applied Chemistry, 93(10), 1572–1579.

-

Sciencemadness.org. (2020). Maleic Acid by Dehydration of Malic Acid? [Forum post]. Retrieved from [Link]

- Google Patents. (n.d.). CN106431885A - Method for Synthesizing Glyoxylic Acid by Ozonation of Maleic Anhydride Mixed Solvent.

-

ResearchGate. (n.d.). Oxidation of Glyoxal with Hydroperoxide Compounds Prepared from Maleic Acid by Ozonation To Produce Glyoxylic Acid. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing glyoxylic acid.

-

ResearchGate. (n.d.). Kinetics of glyoxal oxidation by nitric acid in a capillary microreactor. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of glyoxalic acid from glyoxal. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US8754255B2 - Process of preparation of glyoxylic acid aqueous solution.

-

ResearchGate. (n.d.). Reduction of oxalic acid to glyoxylic acid electrochemically using a selective non-crosslinked sulfonated polystyrene membrane. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals. Retrieved January 16, 2026, from [Link]

-

Xinjiang Guolin New Materials Co., Ltd. (2024). Unique process produces high-quality glyoxylic acid. Retrieved from [Link]

-

Debus, H. (1863). I. On some compounds and derivatives of glyoxylic acid. Proceedings of the Royal Society of London, 12, 429-430. [Link]

-

ResearchGate. (n.d.). Glyoxylic acid: synthesis, isolation, and crystallization. Retrieved January 16, 2026, from [Link]

-

Scribd. (n.d.). Production of Glyoxylic Acid. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US3429929A - Production of glyoxal.

-

Journal of Electrochemistry. (2002). Electrosynthesis of Glyoxylic Acid in a Cooled Cathode Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of oxalic, glyoxylic, and glycolic acids during the.... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the reaction between ozone and maleic acid.... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Plasma Treatment and Ozonation of Binary Mixtures: The Case of Maleic and Fumaric Acids. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US5221621A - Production of glyoxylic acid from glycolic acid.

-

Environmental Science & Technology. (2010). Ozonolysis of maleic acid aerosols: effect upon aerosol hygroscopicity, phase and mass. [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Ozonolysis of organic compounds and mixtures in solution. Part I: Oleic, maleic, nonanoic and benzoic acids. Retrieved January 16, 2026, from [Link]

-

Britannica. (n.d.). Sir William Henry Perkin. Retrieved from [Link]

-

Science History Institute. (n.d.). William Henry Perkin. Retrieved from [Link]

-

ChemistryViews. (2021). Sir William Henry Perkin (1838 – 1907). Retrieved from [Link]

-

Science Museum Group. (2017). William Henry Perkin and the world's first synthetic dye. Retrieved from [Link]

-

Wikipedia. (n.d.). William Henry Perkin. Retrieved from [Link]

- Google Patents. (n.d.). US5474658A - Electrochemical process for preparing glyoxylic acid.

Sources

- 1. Chemistry equipment, early 19th century #5 by Gregory Tobias / Chemical Heritage Foundation / Science Photo Library [sciencephotogallery.com]

- 2. XXVI.—On the constitution of glyoxylic acid - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 3. XXVI.—On the constitution of glyoxylic acid - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 4. CXLI.—Contributions to the history of glyoxylic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Mid Nineteenth Century Electrochemistry [corrosion-doctors.org]

- 6. researchgate.net [researchgate.net]

- 7. History of electrochemistry - Wikipedia [en.wikipedia.org]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

The Pivotal Role of 2-Oxoacetic Acid Hydrate in Plant Metabolism: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the natural occurrence, metabolic significance, and analysis of 2-oxoacetic acid, commonly known as glyoxylic acid, in the plant kingdom. In its hydrated form, this simple α-keto acid is a critical metabolic intermediate, standing at the crossroads of carbon metabolism, energy transduction, and stress response pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this multifaceted molecule in plant biology.

Introduction: The Centrality of a Simple Molecule

Glyoxylic acid (C₂H₂O₃) is a ubiquitous organic compound in plants, where it rarely exists in its free aldehyde form but rather as a hydrate.[1] Its significance lies not in its abundance, but in its dynamic role as a transient intermediate in core metabolic pathways.[2][3] Found in various plant tissues, from germinating seeds to photosynthetic leaves and ripening fruits, glyoxylate is a testament to the elegant efficiency of plant biochemistry.[4][5][6]

This guide will delve into the biosynthesis and metabolic fate of glyoxylic acid, its physiological functions, and provide detailed protocols for its extraction and quantification from plant materials.

Biosynthesis and Metabolic Fates of Glyoxylic Acid in Plants

Glyoxylic acid in plants is primarily generated and consumed within two crucial, spatially distinct metabolic pathways: the glyoxylate cycle and photorespiration.

The Glyoxylate Cycle: Converting Fats to Carbohydrates

The glyoxylate cycle is an anabolic pathway that facilitates the net conversion of acetyl-CoA, derived from the β-oxidation of fatty acids, into succinate.[1] This process is particularly vital during the germination of oilseed plants, where stored lipids are mobilized to provide the necessary carbohydrates for the growing seedling before it becomes photosynthetically active.

The entire cycle is compartmentalized within specialized peroxisomes called glyoxysomes. The two key enzymes that define this cycle are isocitrate lyase and malate synthase. Isocitrate lyase cleaves isocitrate to yield succinate and glyoxylate. Subsequently, malate synthase condenses glyoxylate with a second molecule of acetyl-CoA to form malate. The succinate produced can then be transported to the mitochondria to enter the citric acid cycle and ultimately be converted to glucose.

Diagram: The Glyoxylate Cycle

Caption: A simplified diagram of the glyoxylate cycle within the glyoxysome.

Photorespiration: A Salvage Pathway with a Key Intermediate

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it.[1] This process, often considered wasteful as it releases previously fixed CO₂, involves three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

In the peroxisome, glycolate, which is produced in the chloroplast from the oxygenation of RuBP, is oxidized to glyoxylate by glycolate oxidase. This reaction is a major source of glyoxylate in photosynthetic tissues. The glyoxylate is then aminated to form glycine, which is subsequently transported to the mitochondria.

Diagram: The Photorespiration Pathway

Caption: Key steps of the photorespiration pathway highlighting glyoxylate formation.

Physiological Roles of Glyoxylic Acid

Beyond its central role in the glyoxylate cycle and photorespiration, glyoxylic acid is implicated in other physiological processes in plants.

-

Fruit Ripening: Studies have shown that exogenous application of glyoxylic acid can influence the ripening process in some fruits. For instance, in pears treated with 1-methylcyclopropene (1-MCP), an ethylene inhibitor, glyoxylic acid application has been observed to promote ripening, suggesting its involvement in alternative ripening pathways.[4][5][6] However, in other cases, it primarily increases respiration and the emission of stress-related volatile organic compounds without significantly impacting typical ripening indicators.[4]

-

Stress Response: Glyoxylic acid, as a reactive aldehyde, can be toxic at high concentrations. Plants possess glyoxylate reductases that detoxify glyoxylate by converting it to glycolate.[2][3] The activity of these enzymes is crucial, particularly under stress conditions that might lead to an accumulation of glyoxylate.[3] This suggests a role for glyoxylate metabolism in maintaining cellular redox balance and mitigating oxidative stress.[2][3]

Quantitative Analysis of Glyoxylic Acid in Plant Tissues

Accurate quantification of glyoxylic acid in plant matrices is essential for understanding its metabolic dynamics. Due to its reactive nature and typically low concentrations, sensitive and specific analytical methods are required.

Sample Preparation: The Critical First Step

The goal of sample preparation is to efficiently extract glyoxylic acid while minimizing degradation and interference from other plant metabolites.

Protocol: Extraction of Glyoxylic Acid from Plant Tissue

-

Harvest and Flash-Freeze: Immediately after harvesting, flash-freeze the plant tissue (50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.[7] This is a critical step to prevent enzymatic degradation of glyoxylic acid.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. The low temperature must be maintained throughout this process.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube containing an ice-cold extraction buffer. A common choice is a phosphate-buffered saline (PBS) at pH 7.4.[7] The rationale for using a buffered solution is to maintain a stable pH to prevent acid- or base-catalyzed degradation.

-

Cell Lysis: Further disrupt the cells by sonication or using a bead beater while keeping the sample on ice. This ensures the release of intracellular metabolites into the extraction buffer.

-

Centrifugation: Pellet the cell debris by centrifugation at high speed (e.g., 12,000 x g for 15 minutes at 4°C). The supernatant contains the extracted metabolites, including glyoxylic acid.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could interfere with subsequent chromatographic analysis.[7]

Diagram: Experimental Workflow for Glyoxylic Acid Quantification

Caption: A general workflow for the extraction and analysis of glyoxylic acid from plant samples.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of glyoxylic acid. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

HPLC is a powerful technique for separating and quantifying glyoxylic acid. Due to its lack of a strong chromophore, direct UV detection can be challenging. Therefore, derivatization is often employed to enhance detection.

A. HPLC with UV Detection:

A simple and rapid reversed-phase HPLC method can be used for the determination of glyoxylic acid.[8]

-

Column: Hypersil ODS C18 column.[8]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water.[8] The pH of the mobile phase is a critical parameter that needs to be optimized for good separation.[8]

-

Detection: UV detection at 210 nm.[8]

-

Performance: This method has a reported detection limit of 5 x 10⁻⁷ g/L.[8]

B. HPLC with Fluorescence Detection (Pre-column Derivatization):

For higher sensitivity, a pre-column derivatization method using a fluorogenic reagent can be employed.[9]

-

Derivatization Reagent: 2-aminobenzenthiol (2-ABT) reacts with glyoxylic acid in an acidic medium to form a highly fluorescent thiazine derivative.[9]

-

Reaction Conditions: The reaction is typically carried out by heating the sample with the derivatizing reagent and hydrochloric acid at 90°C for 30 minutes.[9]

-

Chromatographic Separation: The fluorescent derivative is separated on a reversed-phase ODS column with an isocratic mobile phase of methanol and water (e.g., 70:30, v/v).[9]

-

Detection: Fluorescence detection with excitation and emission wavelengths of 290 nm and 390 nm, respectively.[9]

-

Performance: This method offers a very low detection limit of 10 nM.[9]

A simpler and more accessible method for glyoxylic acid determination is spectrophotometry, which is particularly useful for screening a large number of samples.

Protocol: Spectrophotometric Determination of Glyoxylic Acid

This method is based on a modified Hopkins-Cole reaction, where glyoxylic acid reacts with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to produce a colored product.[10][11][12][13]

-

Reagent Preparation: Prepare solutions of L-tryptophan and ferric chloride.

-

Reaction Mixture: In a test tube, mix the plant extract with the tryptophan and ferric chloride solutions.[12]

-

Acidification: Carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath.[11] This step is highly exothermic and must be performed with caution. The concentrated acid provides the anhydrous medium required for the reaction.

-

Incubation: Allow the reaction to proceed for a specific time at room temperature.

-

Measurement: Measure the absorbance of the resulting colored solution at 560 nm using a spectrophotometer.[11][12]

-

Quantification: Determine the concentration of glyoxylic acid by comparing the absorbance to a standard curve prepared with known concentrations of glyoxylic acid. The linear range for this method is reported to be 0–0.028 M.[10][12][13]

Table 1: Comparison of Analytical Methods for Glyoxylic Acid Quantification

| Feature | HPLC-UV | HPLC-Fluorescence | Spectrophotometry |

| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and fluorescence emission | Colorimetric reaction |

| Sensitivity | Moderate (LOD ~5 x 10⁻⁷ g/L)[8] | High (LOD ~10 nM)[9] | Low to Moderate (LOD ~0.0019 M)[10][12][13] |

| Selectivity | Good | Very Good | Moderate (potential interference from other aldehydes)[11] |

| Throughput | Moderate | Moderate | High |

| Instrumentation | HPLC with UV detector | HPLC with fluorescence detector | Spectrophotometer |

| Derivatization | Not always required | Required | Required |

Conclusion and Future Perspectives

2-Oxoacetic acid hydrate, or glyoxylic acid, is a metabolite of profound importance in plant biology. Its central position in the glyoxylate cycle and photorespiration underscores its fundamental role in carbon and energy metabolism. Emerging evidence also points to its involvement in more complex physiological processes such as fruit ripening and stress responses.

For researchers and drug development professionals, understanding the metabolic flux through glyoxylate-dependent pathways can offer novel targets for crop improvement and the development of new bioactive compounds. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of this key metabolite, enabling further exploration of its multifaceted roles in the plant kingdom. Future research should focus on elucidating the precise regulatory mechanisms governing glyoxylate metabolism and its signaling functions in response to developmental and environmental cues.

References

-

Allan, W. L., et al. (2009). Role of plant glyoxylate reductases during stress: a hypothesis. Biochemical Society Transactions, 37(Pt 4), 851–855. [Link]

-

Almeida, D. P. F., et al. (2023). Effects of Glyoxylic Acid on Metabolism and Ripening of ‘Rocha’ Pears Treated with 1-MCP. Horticulturae, 9(5), 586. [Link]

-

Fait, A., et al. (2009). Role of plant glyoxylate reductases during stress: a hypothesis. Plant Science, 177(3), 159-166. [Link]

-

El-Kassem, L. T. A., et al. (2018). Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine formation. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-40. [Link]

-

Abdulwahed, M., et al. (2020). A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture. International Journal of Analytical Chemistry, 2020, 5417549. [Link]

-

Hewitt, S., et al. (2020). Glyoxylic acid overcomes 1-MCP-induced blockage of fruit ripening in Pyrus communis L. var. 'D'Anjou'. Scientific Reports, 10(1), 7084. [Link]

-

Abdulwahed, M., et al. (2020). A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in its Synthesis Mixture. ChemRxiv. [Link]

-

Abdulwahed, M., et al. (2020). A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture. International Journal of Analytical Chemistry, 2020, 5417549. [Link]

-

Abdulwahed, M., et al. (2020). A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture. ResearchGate. [Link]

-

Hewitt, S., et al. (2019). Glyoxylic acid overcomes 1-MCP-induced blockage of fruit ripening in Pyrus communis L. var. 'D'Anjou'. bioRxiv. [Link]

-

Lu, L., et al. (2006). HPLC determination of glyoxalic acid in presence of glycolic acid and oxalic acid. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(8), 644-645. [Link]

-

Wikipedia. (n.d.). Glyoxylic acid. [Link]

Sources

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Role of plant glyoxylate reductases during stress: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of plant glyoxylate reductases during stress: a hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrate and Cyclic Dimer Forms of Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Chemical Chameleon: Deconstructing the Forms of Glyoxylic Acid

Glyoxylic acid (oxoacetic acid) is rarely found in its simple aldehyde form (OHC-COOH).[1] Its reactivity, driven by the electrophilic aldehyde carbon and the adjacent carboxylic acid group, leads to a dynamic equilibrium between several species, primarily the monohydrate and a cyclic dimer, especially in aqueous solutions.[1] Understanding this equilibrium is paramount for predicting its reactivity, developing analytical methods, and controlling its function in various applications.

The Predominant Hydrate Form: Dihydroxyacetic Acid

In the presence of water, the aldehyde group of glyoxylic acid readily undergoes hydration to form a geminal diol, known as glyoxylic acid monohydrate or, more accurately, dihydroxyacetic acid ((HO)₂CHCOOH).[1] This hydration is a rapid and reversible process.

The equilibrium heavily favors the hydrate form.[1] At room temperature, the equilibrium constant (K) for the formation of dihydroxyacetic acid is approximately 300, indicating that the hydrate is the dominant species in aqueous solution.[1]

The solid, crystalline form of glyoxylic acid is also the monohydrate.[2][3] X-ray crystallography has confirmed that glyoxylic acid monohydrate exists in the solid state as dihydroxyacetic acid.[1][3]

The Cyclic Dimer: A Hemiacetal Adduct

In aqueous solution, the glyoxylic acid monohydrate can further react with another molecule of glyoxylic acid (in either its aldehyde or hydrate form) to establish an equilibrium with a cyclic dimer.[1] This dimer is a six-membered ring, a dioxane derivative, formed through a hemiacetal linkage.

The formation of this dimer is a concentration-dependent process. While the hydrate form predominates in dilute solutions, the proportion of the cyclic dimer increases with increasing concentration.

Below is a visualization of the equilibrium between the different forms of glyoxylic acid.

Caption: Equilibrium between the aldehyde, hydrate, and cyclic dimer forms of glyoxylic acid.

Section 2: Spectroscopic and Analytical Characterization

Distinguishing and quantifying the different forms of glyoxylic acid requires a multi-faceted analytical approach. The choice of technique is critical and depends on the sample matrix and the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structures and relative concentrations of the hydrate and dimer in solution.

-

¹H NMR: In D₂O, the methine proton of the hydrated form (dihydroxyacetic acid) typically appears as a singlet. The chemical shift of this proton can be influenced by the presence of the dimer and other species.

-

¹³C NMR: The carbon spectrum provides distinct signals for the carboxyl carbon and the hydrated aldehyde carbon. The chemical shifts for the cyclic dimer will differ from those of the monomeric hydrate, allowing for their differentiation. For instance, in D₂O at pH 7.4, the hydrated aldehyde carbon (C6) resonates at approximately 90.75 ppm, while the carboxyl carbon (C4) is around 179.50 ppm.[4][5]

Table 1: Representative ¹³C NMR Chemical Shifts for Glyoxylic Acid Species in D₂O

| Species | Carbon Atom | Chemical Shift (ppm) |

| Hydrate | -CH(OH)₂ | ~91 |

| Hydrate | -COOH | ~179 |

| Dimer | Ring Carbons | Varies |

| Dimer | -COOH | Varies |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in the different forms of glyoxylic acid.

-

IR Spectroscopy: The IR spectrum of glyoxylic acid is complex due to the presence of multiple forms. Key vibrational modes include O-H stretching from the hydroxyl and carboxyl groups, C=O stretching of the carboxylic acid, and C-O stretching of the alcohol and acid moieties. The transformation of the aldehyde carbonyl to a geminal diol results in the disappearance of the characteristic aldehyde C-H stretch and the appearance of strong O-H and C-O stretching bands.[6]

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying aqueous solutions. The vibrational bands observed in the Raman spectrum of aqueous glyoxylic acid are consistent with the predominance of the gem-diol structure.[6]

Chromatographic and Mass Spectrometric Methods

For quantitative analysis, especially in complex matrices, chromatographic techniques coupled with mass spectrometry are indispensable.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or refractive index detection can be used to separate and quantify glyoxylic acid from other components.[7][8] Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity for the aldehyde form.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques offer high sensitivity and selectivity for the analysis of glyoxylic acid and its related metabolites.[7]

Section 3: Experimental Protocols

The following protocols provide a framework for the preparation and analysis of glyoxylic acid solutions, with a focus on managing the equilibrium between its various forms.

Protocol: Preparation of a Standard Aqueous Solution of Glyoxylic Acid

Objective: To prepare a standardized aqueous solution of glyoxylic acid, acknowledging the predominance of the hydrated form.

Materials:

-

Glyoxylic acid monohydrate (CAS 563-96-2)[10]

-

Deionized water

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh the desired amount of glyoxylic acid monohydrate using an analytical balance.

-

Transfer the weighed solid to a volumetric flask of the appropriate size.

-

Add a portion of deionized water to the flask and swirl gently to dissolve the solid.

-

Once dissolved, dilute the solution to the mark with deionized water.

-

Cap the flask and invert several times to ensure homogeneity.

-

Allow the solution to equilibrate at room temperature before use. Note that the dissolved species will primarily be the hydrated form.

Protocol: NMR Analysis of Glyoxylic Acid Equilibrium

Objective: To characterize the equilibrium between the hydrate and dimer forms of glyoxylic acid in an aqueous solution using NMR spectroscopy.

Materials:

-

Prepared aqueous solution of glyoxylic acid

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare an NMR sample by dissolving a known concentration of glyoxylic acid monohydrate in D₂O.

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

-

Process the spectra, including phasing, baseline correction, and referencing.

-

Integrate the signals corresponding to the methine proton of the hydrate and any distinct signals from the dimer in the ¹H spectrum.

-

Identify and assign the resonances for the hydrated carbon and carboxyl carbon in the ¹³C spectrum, as well as any signals attributable to the dimer.

-

Calculate the relative concentrations of the hydrate and dimer based on the integration of their respective signals.

The following workflow illustrates the key steps in the analytical characterization of glyoxylic acid forms.

Caption: A generalized workflow for the analytical characterization of glyoxylic acid forms.

Section 4: Implications for Drug Development and Research

The dynamic equilibrium of glyoxylic acid has significant implications for its use in synthesis and its biological role.

-

In Organic Synthesis: As a versatile C2 building block, the reactivity of glyoxylic acid is dictated by the availability of the aldehyde form.[11] Reactions that consume the aldehyde will shift the equilibrium, drawing from the hydrate and dimer reservoirs. For instance, in reactions with phenols, glyoxylic acid undergoes electrophilic aromatic substitution to form valuable intermediates for pharmaceuticals like amoxicillin and atenolol.[1]

-

In Biological Systems: Glyoxylate, the conjugate base of glyoxylic acid, is a key intermediate in the glyoxylate cycle, which allows organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates.[1] The hydration and dimerization equilibria can influence the availability of glyoxylate for enzymatic reactions.

References

-

Glyoxylic acid. In Wikipedia. Retrieved from [Link]

-

GLYOXYLIC ACID 50. Akema S.r.l. Retrieved from [Link]

-

GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya. Retrieved from [Link]

-

Lis, T. (1983). Structure of dihydroxyacetic acid (glyoxylic acid monohydrate), C2H4O4. Acta Crystallographica Section C: Crystal Structure Communications, 39(8), 1082-1084. Retrieved from [Link]

-

Chen, Y.-J., & Lin, Y.-H. (2008). Infrared Spectroscopic Study of Adsorption and Reactions of Glyoxylic Acid on TiO2. The Journal of Physical Chemistry C, 112(23), 8643–8650. Retrieved from [Link]

-

Abdulwahed, M., Mamoly, L., & Bosnali, W. (2017). A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture. International Journal of Analytical Chemistry, 2017, 8541402. Retrieved from [Link]

-

Glyoxylic Acid. (CID 760). PubChem. Retrieved from [Link]

-

Glyoxylic Acid. (bmse000471). Biological Magnetic Resonance Bank. Retrieved from [Link]

Sources

- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]

- 5. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. [PDF] A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture | Semantic Scholar [semanticscholar.org]

- 9. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. GLYOXYLIC ACID 50 - Akema S.r.l. [akema.it]

The Crossroads of Metabolism: Elucidating the Biological Significance of 2-Oxoacetic Acid

An In-depth Technical Guide

Abstract

2-Oxoacetic acid, more commonly known as glyoxylic acid or glyoxylate, is a simple C2 α-keto acid that holds a pivotal position in the metabolic networks of nearly all domains of life.[1] Despite its simple structure, it serves as a critical intermediate, connecting disparate metabolic pathways, including carbohydrate, lipid, and amino acid metabolism. In microorganisms and plants, it is central to anabolic pathways that generate biomass from two-carbon compounds, while in mammals, its metabolism is primarily concerned with detoxification and is intricately linked to human pathology.[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of 2-oxoacetic acid, exploring its function in the glyoxylate cycle, photorespiration, and human metabolic pathways. We will delve into the enzymatic machinery governing its synthesis and degradation, its pathological implications in diseases such as Primary Hyperoxaluria, and the analytical methodologies essential for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial metabolic node.

Introduction: The Chemical and Biological Identity of 2-Oxoacetic Acid

2-Oxoacetic acid (IUPAC name: oxoacetic acid) is an organic compound that is both an aldehyde and a carboxylic acid.[1][3] At neutral pH, it exists predominantly in its conjugate base form, glyoxylate.[1] This high reactivity makes it a versatile metabolic intermediate but also a potentially toxic molecule if its concentration is not tightly regulated.[2][4][5] Its significance spans across different kingdoms of life, where it participates in fundamentally different, yet equally vital, processes.

-

In Plants, Bacteria, and Fungi: Glyoxylate is the cornerstone of the glyoxylate cycle, an anabolic pathway that enables the net conversion of fats into carbohydrates—a feat not possible in most animals.[1][6][7]

-

In Photosynthetic Organisms: It is a key intermediate in the photorespiration pathway, a process that salvages carbon lost when the enzyme RuBisCO reacts with oxygen instead of carbon dioxide.[1][8][9]

-

In Humans: Glyoxylate metabolism is primarily a detoxifying process. It is generated from the metabolism of hydroxyproline and glycolate, and its accumulation is prevented by conversion to less harmful compounds.[1][2][10] Defects in this system lead to severe inherited metabolic disorders.[2][11]

This guide will systematically explore these roles, providing the biochemical context and experimental insights necessary for advanced research and therapeutic development.

The Glyoxylate Cycle: An Anabolic Bypass of the TCA Cycle

In many microorganisms, fungi, and plants, the glyoxylate cycle serves as a critical anabolic adaptation for growth on C2 compounds like acetate, which is derived from the β-oxidation of fatty acids.[6][7][12] The cycle functions as a shunt within the tricarboxylic acid (TCA) cycle, bypassing the two decarboxylation steps, thereby conserving carbon skeletons for biosynthesis.[7][13]

The two signature enzymes of this pathway are isocitrate lyase (ICL) and malate synthase (MS) .[12][13]

-

Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate into glyoxylate and succinate.[1][6][13] The succinate can then re-enter the TCA cycle to be converted to oxaloacetate or be used for gluconeogenesis.[6][14]

-

Malate Synthase (MS): Glyoxylate then condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase to form malate.[6][13]

This malate can subsequently be oxidized to oxaloacetate, which can accept another acetyl-CoA to continue the cycle or be diverted for glucose synthesis.[6] The overall effect is the formation of one molecule of succinate (a C4 compound) from two molecules of acetyl-CoA (C2 compounds), providing the building blocks for carbohydrates and other essential biomolecules.[7][14] This is particularly vital during the germination of fatty seeds, where stored lipids are converted into soluble sucrose to fuel the growth of the seedling.[6]

Caption: The Glyoxylate Cycle, highlighting the key enzymes Isocitrate Lyase and Malate Synthase.

Role in Plant Photorespiration (C2 Cycle)

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO incorporates O₂ instead of CO₂ into its substrate, ribulose-1,5-bisphosphate (RuBP).[8] This "wasteful" process produces one molecule of 3-phosphoglycerate (PGA), which can be used in the Calvin cycle, and one molecule of the toxic two-carbon compound, 2-phosphoglycolate.[9][15] The photorespiratory pathway salvages the carbon from 2-phosphoglycolate.

Glyoxylate is a central intermediate in this salvage operation. The pathway involves a complex interplay between the chloroplast, peroxisome, and mitochondrion:[8]

-

In the chloroplast, 2-phosphoglycolate is dephosphorylated to glycolate.[9]

-

Glycolate is transported to the peroxisome, where glycolate oxidase oxidizes it to glyoxylate , producing hydrogen peroxide (H₂O₂) as a byproduct.[1][9][16]

-

In the peroxisome, glyoxylate is then aminated to form the amino acid glycine.

-

Glycine moves to the mitochondrion, where two molecules are converted into one molecule of serine, releasing a molecule of CO₂ and ammonia.

While often viewed as inefficient because it releases previously fixed CO₂, photorespiration is now understood to be essential for processes like nitrogen assimilation and preventing photo-oxidative damage under stress conditions.[1][15]

2-Oxoacetic Acid in Human Metabolism and Disease

In humans, glyoxylate is a highly reactive and toxic metabolite that must be efficiently detoxified.[2][4][5] Its accumulation leads to the overproduction of oxalate, which can precipitate with calcium to form insoluble crystals, causing kidney stones and potentially leading to kidney failure.[2][10]

Sources of Glyoxylate

Human glyoxylate is primarily produced via two pathways:[1][10]

-

Oxidation of Glycolate: Occurs in peroxisomes, catalyzed by glycolate oxidase.

-

Catabolism of Hydroxyproline: This takes place in mitochondria, where the breakdown of the amino acid hydroxyproline (abundant in collagen) generates glyoxylate.[1][4]

Detoxification Pathways and Primary Hyperoxalurias

The liver plays a central role in detoxifying glyoxylate. Defects in the enzymes of this system lead to a group of rare, autosomal recessive disorders known as Primary Hyperoxalurias (PH).[2][11]

-

Conversion to Glycine: The primary detoxification route is the transamination of glyoxylate to glycine. This is mainly catalyzed by the liver-specific, peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT) .[2][10] A deficiency in AGT causes Primary Hyperoxaluria Type 1 (PH1) , the most common and severe form.[11]

-

Reduction to Glycolate: Glyoxylate can be reduced back to glycolate by glyoxylate reductase/hydroxypyruvate reductase (GRHPR) .[1][2] A deficiency in this enzyme causes Primary Hyperoxaluria Type 2 (PH2) .[4][11]

-

Conversion to Oxalate: If detoxification pathways are impaired, glyoxylate in the cytosol is readily oxidized to oxalate by the ubiquitous enzyme lactate dehydrogenase (LDH) .[2][4][10] This is the key pathological reaction in PH.

-

Primary Hyperoxaluria Type 3 (PH3) is caused by mutations in the gene HOGA1, which encodes a mitochondrial enzyme involved in hydroxyproline metabolism.[4] The loss of this enzyme's activity is thought to lead to a buildup of a precursor that is subsequently converted to glyoxylate.[10]

Caption: Simplified overview of glyoxylate metabolism in human hepatocytes and associated pathologies.

Implications for Drug Development

The central role of glyoxylate metabolism in PH has made it a prime target for therapeutic intervention. Recent advances in RNA interference (RNAi) technology have led to promising new treatments. For instance, siRNA-based therapies that inhibit the production of glycolate oxidase (lumasiran) or lactate dehydrogenase A (nedosiran) aim to reduce the substrate pool for oxalate production, representing a paradigm shift in the management of these devastating diseases.[4][5]

| Enzyme | Abbreviation | Subcellular Location | Reaction Catalyzed | Associated Pathway | Clinical Relevance |

| Isocitrate Lyase | ICL | Glyoxysome (Plants) | Isocitrate → Glyoxylate + Succinate | Glyoxylate Cycle | Target for antifungal agents |

| Malate Synthase | MS | Glyoxysome (Plants) | Glyoxylate + Acetyl-CoA → Malate | Glyoxylate Cycle | Essential for gluconeogenesis from fat |

| Glycolate Oxidase | GO | Peroxisome | Glycolate → Glyoxylate + H₂O₂ | Photorespiration, Human Metabolism | Target for PH1 therapy (Lumasiran) |

| Alanine-Glyoxylate Aminotransferase | AGT | Peroxisome (Human Liver) | Glyoxylate + Alanine → Glycine + Pyruvate | Glyoxylate Detoxification | Deficient in Primary Hyperoxaluria Type 1 |

| Glyoxylate Reductase | GRHPR | Cytosol, Mitochondria | Glyoxylate + NAD(P)H ↔ Glycolate + NAD(P)⁺ | Glyoxylate Detoxification | Deficient in Primary Hyperoxaluria Type 2 |

| Lactate Dehydrogenase | LDH | Cytosol | Glyoxylate → Oxalate | Pathological Oxalate Production | Target for PH therapy (Nedosiran) |

| 4-hydroxy-2-oxoglutarate aldolase | HOGA1 | Mitochondria | 4-hydroxy-2-oxoglutarate → Glyoxylate + Pyruvate | Hydroxyproline Catabolism | Deficient in Primary Hyperoxaluria Type 3 |

| Table 1: Key Enzymes in 2-Oxoacetic Acid (Glyoxylate) Metabolism |

Methodologies for the Study of 2-Oxoacetic Acid

Accurate quantification of 2-oxoacetic acid and the characterization of related enzyme activities are fundamental to research in this field. Given its reactive nature and low physiological concentrations, sensitive and specific analytical methods are required.

Analytical Quantification of 2-Oxoacetic Acid

High-performance liquid chromatography (HPLC) is a commonly employed technique.[17][18] A typical workflow involves derivatization of the keto acid to produce a fluorescent or UV-absorbing compound, which enhances sensitivity and specificity.

-

Derivatization: 2-oxo acids can be reacted with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to produce highly fluorescent quinoxalinone derivatives.[17]

-

Separation: The derivatives are then separated using reverse-phase HPLC, often with a C18 column.[17]

-

Detection: Detection is achieved via a fluorescence or UV detector set to the appropriate excitation and emission wavelengths for the chosen derivative.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, typically requiring derivatization to increase the volatility of the acid for analysis.[19]

Experimental Protocol: Assay of Alanine-Glyoxylate Aminotransferase (AGT) Activity

This protocol describes a continuous spectrophotometric assay for AGT activity in liver homogenates or purified enzyme preparations. The assay couples the production of pyruvate from the AGT reaction to the oxidation of NADH by lactate dehydrogenase (LDH).

Principle:

-

Reaction 1 (AGT): L-Alanine + Glyoxylate → Pyruvate + Glycine

-

Reaction 2 (LDH): Pyruvate + NADH + H⁺ → L-Lactate + NAD⁺

The rate of AGT activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

L-Alanine solution (200 mM)

-

Glyoxylate solution (50 mM)

-

NADH solution (5 mM)

-

Lactate Dehydrogenase (LDH) enzyme solution (~500 units/mL)

-

Sample: Liver tissue homogenate or purified AGT enzyme

-

UV/Vis Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the number of assays to be run. For a final reaction volume of 1 mL, combine:

-

850 µL of 100 mM Potassium phosphate buffer (pH 8.0)

-

50 µL of 200 mM L-Alanine

-

20 µL of 5 mM NADH

-

10 µL of LDH solution

-

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm at 37°C.

-

Assay Initiation:

-

Pipette 930 µL of the Master Mix into a cuvette.

-

Add 50 µL of the enzyme sample (e.g., liver homogenate).

-

Mix by gentle inversion and place the cuvette in the spectrophotometer.

-

Monitor the baseline absorbance at 340 nm for 2-3 minutes to measure any background NADH oxidation.

-

-

Start the Reaction:

-

Initiate the AGT-specific reaction by adding 20 µL of 50 mM glyoxylate solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 340 nm continuously for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADH oxidized per minute) per mg of protein.

-

Caption: Experimental workflow for the coupled spectrophotometric assay of AGT activity.

Conclusion and Future Directions

Future research will likely focus on several key areas:

-

Multi-organ Metabolism: Further elucidating the contribution of extra-hepatic tissues to glyoxylate and oxalate homeostasis, which has significant implications for systemic therapies.[4][5]

-

Metabolic Regulation: Understanding the complex regulatory networks that control the flux of metabolites through glyoxylate-producing and consuming pathways.

-

Therapeutic Innovation: Expanding the repertoire of therapeutic strategies for PH and exploring the potential role of glyoxylate metabolism in other complex diseases, such as non-alcoholic fatty liver disease or metabolic syndrome.

A continued, in-depth investigation of 2-oxoacetic acid's metabolic significance is essential for advancing our fundamental understanding of biochemistry and for developing novel treatments for related metabolic disorders.

References

-

Wikipedia. Glyoxylic acid. [Link]

-

Fargue, S., & Rumsby, G. (2012). Primary hyperoxalurias: disorders of glyoxylate detoxification. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Kornberg, H. L. (1974). Regulation of glyoxylate metabolism in Escherichia coli K-12. Journal of Bacteriology. [Link]

-

Belostotsky, R., et al. (2012). Schematic representation of glyoxylate metabolic pathway in human hepatocytes. ResearchGate. [Link]

-

Hoppe, B. (2012). The Primary Hyperoxalurias. The New England Journal of Medicine. [Link]

-

Wanders, R. J. A., et al. (2024). Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria. Journal of Inherited Metabolic Disease. [Link]

-

Biology Discussion. Glyoxylate Cycle: Steps and Significance (With Diagram) | Lipid Metabolism. [Link]

-

Abdulsattar, S. A. (2020). Metabolism of other amino acids GLYCINE. Lecture 7: Protein and Amino acid Metabolism. [Link]

-

Flavell, R. B., & Fincham, J. R. (1968). Metabolic role, regulation of synthesis, cellular localization, and genetic control of the glyoxylate cycle enzymes in Neurospora crassa. Journal of Bacteriology. [Link]

-

Holmes, R. (n.d.). Glyoxylate Reductase and Primary Hyperoxaluria. Grantome. [Link]

-

Wikipedia. Glyoxylate cycle. [Link]

-

Ham, M. (1990). 2-Oxoacid Dehydrogenases. A Study of Enzymes, Volume II. [Link]

-

Slideshare. (2016). Regulation of TCA and glyoxylate cycle. [Link]

-

Bush, R. S., & Sauer, F. D. (1976). Enzymes of 2-oxo acid degradation and biosynthesis in cell-free extracts of mixed rumen micro-organisms. Biochemical Journal. [Link]

-

Zhang, Y., et al. (2022). Engineering the glyoxylate cycle for chemical bioproduction. Frontiers in Bioengineering and Biotechnology. [Link]

-

Sinha, S. K., & Cossins, E. A. (1965). The importance of glyoxylate in amino acid biosynthesis in plants. Biochemical Journal. [Link]

-

Sinha, S. K., & Cossins, E. A. (1965). THE IMPORTANCE OF GLYOXYLATE IN AMINO ACID BIOSYNTHESIS IN PLANTS. Biochemical Journal. [Link]

-

Yamane, T., et al. (2023). Glyoxylic Acid, an α-Keto Acid Metabolite Derived from Glycine, Promotes Myogenesis in C2C12 Cells. Metabolites. [Link]

-

Allen, K. D., & White, R. H. (2011). 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis. Methods in Enzymology. [Link]

-

Wanders, R. J. A., et al. (2024). Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria. Journal of Inherited Metabolic Disease. [Link]

-

Yoshida, T., et al. (2016). High-performance liquid chromatographic method for profiling 2-oxo acids in urine and its application in evaluating vitamin status in rats. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Slideshare. (2015). Glyoxylate cycle. [Link]

-

KEGG. 2-Oxocarboxylic acid metabolism - Reference pathway. [Link]

-

Zhang, Y., et al. (2022). Engineering the glyoxylate cycle for chemical bioproduction. Frontiers in Bioengineering and Biotechnology. [Link]

-

Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). [Link]

-

Wikipedia. Photorespiration. [Link]

-